molecular formula C13H15F3N4O5S B11483223 2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}imidazolidin-1-yl)ethanone

2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}imidazolidin-1-yl)ethanone

Cat. No.: B11483223
M. Wt: 396.34 g/mol
InChI Key: FZEVUEKVDKNRNZ-JZJYNLBNSA-N
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Description

2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}imidazolidin-1-yl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a sulfonyl group, and an imidazolidinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}imidazolidin-1-yl)ethanone typically involves multiple steps, including the formation of the azoxy group and the incorporation of the trifluoromethylphenyl sulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}imidazolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the azoxy group or other functional groups within the molecule.

    Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}imidazolidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}imidazolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C13H15F3N4O5S

Molecular Weight

396.34 g/mol

IUPAC Name

(Z)-methoxyimino-oxido-[2-oxo-2-[3-[3-(trifluoromethyl)phenyl]sulfonylimidazolidin-1-yl]ethyl]azanium

InChI

InChI=1S/C13H15F3N4O5S/c1-25-17-20(22)8-12(21)18-5-6-19(9-18)26(23,24)11-4-2-3-10(7-11)13(14,15)16/h2-4,7H,5-6,8-9H2,1H3/b20-17-

InChI Key

FZEVUEKVDKNRNZ-JZJYNLBNSA-N

Isomeric SMILES

CO/N=[N+](/CC(=O)N1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)\[O-]

Canonical SMILES

CON=[N+](CC(=O)N1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)[O-]

Origin of Product

United States

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